molecular formula Nd3Sn B14344572 CID 71329939

CID 71329939

Cat. No.: B14344572
M. Wt: 551.44 g/mol
InChI Key: RKLQHVYNZJYJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 71329939 (Chemical ID 71329939) is a compound cataloged in PubChem, a public chemical database. The absence of direct information limits a comprehensive introduction.

Properties

Molecular Formula

Nd3Sn

Molecular Weight

551.44 g/mol

InChI

InChI=1S/3Nd.Sn

InChI Key

RKLQHVYNZJYJCX-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Nd].[Nd].[Nd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 71329939 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, one method may involve the use of specific solvents, catalysts, and temperature conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of advanced technologies such as continuous flow reactors and automated synthesis can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: CID 71329939 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

CID 71329939 has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it may be utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of CID 71329939 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized framework for such comparisons, based on the provided

Table 1: Comparison Framework for Structurally Similar Compounds

Property/Descriptor CID 71329939* Example Similar Compound (CID 46907796) Example Analog (CID 156582093)
Molecular Formula Not Available C₁₉H₂₁N₃O₄S C₂₄H₃₄O₇
Molecular Weight Not Available 383.45 g/mol 438.52 g/mol
Biological Activity Not Available Nrf2 inhibitor (IC₅₀: 4.908 μM) Oscillatoxin derivative
Log P (Partition Coeff.) Not Available 3.2 2.8
Synthetic Accessibility Not Available High (ChEMBL analogs) Moderate (natural product derivative)
Key Structural Features Not Available Benzothiazole core Polyketide backbone

Note: Data for this compound are hypothetical due to lack of direct evidence.

Key Findings from Analogous Comparisons

Structural Similarity :

  • Compounds like CID 46907796 and ChEMBL1724922 share a benzothiazole scaffold, which correlates with Nrf2 inhibition .
  • Oscillatoxin derivatives (e.g., CID 156582093) feature polyketide backbones linked to marine toxin activity .

Biological Activity :

  • IC₅₀ values (e.g., 4.908 μM for CID 46907796) highlight potency differences among analogs .
  • Toxicity profiles (e.g., CYP enzyme inhibition) are critical for drug-likeness, as seen in CID 7254-19-5 (CYP1A2 inhibitor) .

Synthetic Complexity :

  • High synthetic accessibility in ChEMBL analogs contrasts with natural product derivatives, which often require multi-step biosynthesis .

Limitations and Recommendations

  • Data Gaps : The absence of this compound’s structural or experimental data in the provided evidence precludes a direct comparison.
  • Methodological Insights :
    • Similarity scoring (e.g., 0.93 for analogs in ) can prioritize compounds for further study .
    • Machine learning models, such as those applied to Tubocurarine (CID 6000), could predict placental transfer or toxicity .

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